molecular formula C10H18N2O B6605185 N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine CAS No. 2193064-84-3

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine

Cat. No. B6605185
CAS RN: 2193064-84-3
M. Wt: 182.26 g/mol
InChI Key: UXESXIVTPPHRQB-UHFFFAOYSA-N
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Description

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine (NPAOH) is an organic compound that is used as a reagent in a variety of scientific research applications. It is a versatile compound with a wide range of uses in the laboratory and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is used primarily as a reagent in a variety of scientific research applications. It is used in the synthesis of organic compounds and in the study of biochemical and physiological processes. It has been used in the synthesis of a variety of compounds, including peptides, nucleotides, and amino acids. N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has also been used in the study of enzyme inhibition, protein folding, and DNA replication.

Mechanism of Action

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine acts as a nucleophile, reacting with electrophilic compounds to form new covalent bonds. It is able to react with a variety of substrates, including proteins, nucleic acids, and carbohydrates. The reaction is reversible, with the rate of the reaction determined by the concentration of the substrate and the rate of the reaction.
Biochemical and Physiological Effects
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has been studied extensively for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of DNA replication, the inhibition of protein folding, and the inhibition of cell growth. N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also stable at room temperature and has a wide range of applications. However, it is also a highly reactive compound and must be handled with care. Additionally, it is not suitable for use in medical applications, as it has not been tested for safety or efficacy.

Future Directions

The potential applications of N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine are vast and there are many potential future directions for research. One possible direction is the study of its effects on cancer cells. Additionally, further research into its use in the synthesis of peptides and nucleotides could be beneficial. Other potential areas of research include the study of its effects on the immune system, its use in drug delivery, and its potential use in the development of new drugs. Finally, further research into the mechanisms of action of N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine could provide valuable insight into its biochemical and physiological effects.

Synthesis Methods

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is synthesized by a reaction between hydrazine and propylene oxide in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an aqueous solution at elevated temperatures. The reaction is exothermic and the resulting product is a white solid. The product can be purified by recrystallization, and the yield of the reaction is typically greater than 90%.

properties

IUPAC Name

N-(3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-5-12-6-8-3-4-9(7-12)10(8)11-13/h8-9,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXESXIVTPPHRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CCC(C1)C2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine

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